molecular formula C22H30N2O2 B2996497 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide CAS No. 946270-70-8

2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2996497
CAS No.: 946270-70-8
M. Wt: 354.494
InChI Key: IGOKOMXLEMHIOC-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides This compound is characterized by its complex structure, which includes an ethoxy group, an isopropylpiperidinyl moiety, and a naphthamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Naphthamide Core: The naphthamide core can be synthesized through the reaction of 1-naphthoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the naphthamide is reacted with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Isopropylpiperidinyl Moiety: The final step involves the alkylation of the naphthamide with 1-isopropylpiperidine, typically using a suitable alkylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the naphthamide to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide
  • 2-ethoxy-N-((1-ethylpiperidin-4-yl)methyl)-1-naphthamide
  • 2-ethoxy-N-((1-propylpiperidin-4-yl)methyl)-1-naphthamide

Uniqueness

2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide is unique due to the presence of the isopropyl group on the piperidine ring, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-4-26-20-10-9-18-7-5-6-8-19(18)21(20)22(25)23-15-17-11-13-24(14-12-17)16(2)3/h5-10,16-17H,4,11-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKOMXLEMHIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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